molecular formula C14H19F3N2O B596355 Desmethoxy Fluvoxamine CAS No. 1217216-82-4

Desmethoxy Fluvoxamine

Cat. No.: B596355
CAS No.: 1217216-82-4
M. Wt: 288.314
InChI Key: QYWVEFPUVMRRCU-CPNJWEJPSA-N
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Preparation Methods

The synthesis of desmethoxy fluvoxamine involves several steps, starting from the precursor fluvoxamine. The synthetic route typically includes the following steps:

    Formation of the oxime: The precursor compound undergoes a reaction with hydroxylamine to form the oxime derivative.

    Reduction: The oxime is then reduced to the corresponding amine.

    Substitution: The amine undergoes a substitution reaction to introduce the trifluoromethyl group.

Industrial production methods for this compound are similar to those used for fluvoxamine, involving large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Desmethoxy fluvoxamine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydroxylamine for oxime formation, reducing agents like lithium aluminum hydride for reduction, and trifluoromethylating agents for substitution reactions. The major products formed from these reactions are typically the corresponding amines and substituted derivatives .

Mechanism of Action

Properties

IUPAC Name

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWVEFPUVMRRCU-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217216-82-4
Record name Desmethoxy fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHOXY FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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